



# Application Notes and Protocols: Labeling Antibodies with Tri-GalNAc Derivatives

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

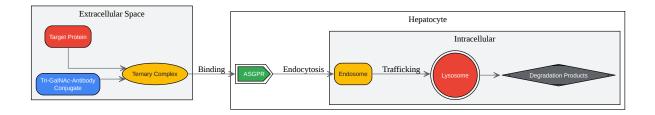
The targeted delivery of therapeutics to specific cell types is a paramount goal in modern drug development. Tri-antennary N-acetylgalactosamine (Tri-GalNAc) has emerged as a powerful targeting ligand for hepatocytes due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of these liver cells.[1] [2][3] Conjugating Tri-GalNAc derivatives to antibodies allows for the precise delivery of these biologics to the liver, opening up new avenues for treating liver diseases and developing novel therapeutic strategies such as targeted protein degradation.[4][5] This document provides detailed application notes and protocols for various techniques used to label antibodies with Tri-GalNAc derivatives.

# **Core Concepts: ASGPR-Mediated Targeting**

The fundamental principle behind using Tri-GalNAc-antibody conjugates for liver-specific targeting is the exploitation of the natural biological pathway of ASGPR-mediated endocytosis. Upon binding of the Tri-GalNAc ligand to the ASGPR, the receptor-ligand complex is rapidly internalized into the cell via endosomes. These endosomes then traffic to lysosomes, where the antibody and its cargo are degraded. This mechanism can be harnessed to deliver therapeutic payloads or to induce the degradation of specific extracellular or membrane-bound proteins, a concept utilized in lysosome-targeting chimeras (LYTACs).



Below is a diagram illustrating the ASGPR-mediated uptake and degradation pathway.



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ASGPR-mediated uptake and lysosomal degradation pathway.

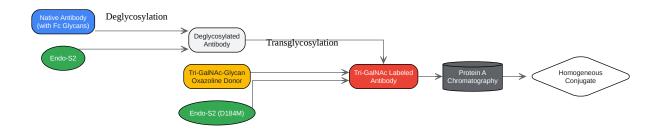
## **Antibody Labeling Strategies**

Several methods have been developed for conjugating Tri-GalNAc derivatives to antibodies. These can be broadly categorized into site-specific and non-specific conjugation techniques. The choice of method depends on the desired homogeneity of the final product, the required drug-to-antibody ratio (DAR), and the specific application.

## **Chemoenzymatic Glycan Remodeling**

This elegant site-specific method leverages enzymes to modify the native N-glycans present on the Fc region of the antibody. Endoglycosidases, such as Endo-S2, are used to first deglycosylate the antibody, followed by the enzymatic transfer of a synthetic Tri-GalNAccontaining glycan from an oxazoline donor. This approach allows for precise control over the conjugation site and stoichiometry, resulting in a homogeneous product.





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Workflow for chemoenzymatic antibody labeling with Tri-GalNAc.

## **Site-Specific Conjugation via Engineered Tags**

This method involves genetically engineering the antibody to introduce a unique reactive handle at a specific site. For example, a short peptide tag containing a cysteine residue can be oxidized by a formylglycine-generating enzyme (FGE) to create a reactive aldehyde. This aldehyde can then be specifically conjugated to a Tri-GalNAc derivative containing a compatible reactive group, such as a hydrazine, through reactions like the hydrazine-iso-Pictet—Spangler ligation.

## **Non-Specific Lysine Conjugation**

This is a more traditional and simpler method that involves reacting the primary amines of lysine residues on the antibody surface with an activated Tri-GalNAc derivative. While straightforward, this approach results in a heterogeneous mixture of conjugates with varying DARs and conjugation sites, which can impact the pharmacokinetic and pharmacodynamic properties of the antibody.

# **Quantitative Data Summary**

The following table summarizes key quantitative data from various studies on Tri-GalNAcantibody conjugation.



Parameter	Value	Method	Antibody	Reference
Drug-to-Antibody Ratio (DAR)	2 to 12	Chemoenzymatic (Endo-S2)	Herceptin	
Transglycosylatio n Conversion Yield	>95%	Chemoenzymatic (Endo-S2 D184M)	Deglycosylated Herceptin	
Transglycosylatio n Conversion Yield	>90%	Chemoenzymatic (Wild-type Endo- S2)	Commercial Herceptin	-
Average Tri- GalNAc Motifs per Antibody	6.0	Lysine Conjugation	Cetuximab	-
EGFR Downregulation	~40%	Lysine Conjugation	Cetuximab-Tri- GalNAc	-

## **Experimental Protocols**

# Protocol 1: Chemoenzymatic Labeling of Herceptin with a Tri-GalNAc Derivative using Endo-S2

This protocol is adapted from a chemoenzymatic method for site-specific antibody functionalization.

#### Materials:

- Commercial Herceptin
- Tri-GalNAc-disaccharide oxazoline derivative
- Wild-type Endoglycosidase S2 (Endo-S2)
- 150 mM PBS buffer, pH 7.0
- Protein A chromatography column



- · Nanodrop spectrophotometer
- LC-MS system

#### Procedure:

- Prepare a solution of commercial Herceptin (1.0 mg) in 40  $\mu$ L of 150 mM PBS buffer (pH 7.0).
- Add the Tri-GalNAc-disaccharide oxazoline (400 μg, 20 equivalents per reaction site) to the Herceptin solution.
- Initiate the reaction by adding wild-type Endo-S2 (10 μg).
- Incubate the reaction mixture at 25 °C.
- Monitor the reaction progress by taking aliquots for LC-MS analysis.
- After 30 minutes, add another portion of the oxazoline (200  $\mu$ g, 10 equivalents per reaction site).
- Continue to incubate and add aliquots of the oxazoline every 30 minutes until LC-MS analysis indicates a conversion yield of >90%.
- Purify the resulting Tri-GalNAc labeled Herceptin using protein A chromatography.
- Quantify the purified conjugate using a Nanodrop spectrophotometer. The expected yield is approximately 900 µg.

# Protocol 2: One-Pot Deglycosylation and Transglycosylation of Herceptin

This protocol describes a one-pot method for labeling a previously deglycosylated antibody.

#### Materials:

Deglycosylated Herceptin (1.0 mg)



- Man<sub>3</sub>GlcNAc tetrasaccharide oxazoline (as an example donor, substitute with Tri-GalNAc oxazoline) (200 μg, 20 equivalents per reaction site)
- Endo-S2 D184M mutant (10 μg)
- 150 mM PBS buffer, pH 7.4
- Protein A chromatography column
- Nanodrop spectrophotometer
- LC-MS system

#### Procedure:

- Prepare a solution of deglycosylated Herceptin (1.0 mg) and the tetrasaccharide oxazoline (200  $\mu$ g) in 100  $\mu$ L of 150 mM PBS buffer (pH 7.4).
- Add Endo-S2 D184M (10 μg) to the solution.
- Incubate the reaction at 25 °C.
- Monitor the reaction by LC-MS. The transglycosylation is expected to be complete within 30 minutes with a conversion yield of >95%.
- Purify the product using protein A chromatography.
- Measure the concentration of the purified product using a Nanodrop spectrophotometer. The expected yield is approximately 910  $\mu$ g.

## Conclusion

The labeling of antibodies with Tri-GalNAc derivatives is a rapidly advancing field with significant potential for the development of liver-targeted therapeutics. The choice of conjugation strategy is critical and should be tailored to the specific research or therapeutic goal. Chemoenzymatic methods offer precise control and result in homogeneous conjugates, while site-specific conjugation via engineered tags provides an alternative for controlled labeling. Non-specific lysine conjugation remains a simpler, albeit less controlled, option. The



protocols and data presented here provide a comprehensive guide for researchers and drug developers looking to implement these powerful techniques.

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